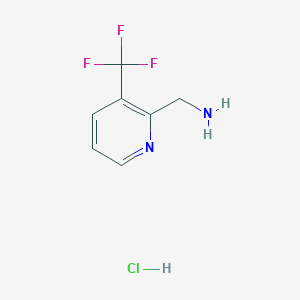

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-2-1-3-12-6(5)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIVAUJFAGZFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: Properties and Potential Applications

Introduction

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethylpyridine derivatives valuable building blocks in the synthesis of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and the potential applications of this compound, with a focus on its relevance to drug development professionals.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(Aminomethyl)-3-(trifluoromethyl)pyridine hydrochloride | [5][6] |

| CAS Number | 1187932-68-8 | [5] |

| Molecular Formula | C₇H₈ClF₃N₂ | [5] |

| Molecular Weight | 212.60 g/mol | [5] |

| Physical Form | Solid | [7] |

| Purity | Typically available at ≥95% | [6] |

Note: Some properties like boiling point and density are reported for the free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 886371-24-0), but not for the hydrochloride salt.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be inferred from related structures. For instance, analysis of similar compounds suggests the following:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aminomethyl protons and the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct peaks for the trifluoromethyl carbon, the pyridine ring carbons, and the aminomethyl carbon.

-

FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and strong C-F stretching vibrations from the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, with an isotopic pattern characteristic of a molecule containing one chlorine atom in the hydrochloride salt.

Researchers would typically confirm the structure and purity of the synthesized compound using a combination of these techniques.[8][9]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthesis can be proposed based on established methods for preparing similar trifluoromethylpyridine derivatives.[3][10] The most common approaches involve the synthesis of a trifluoromethylpyridine core followed by functional group manipulation.

General Synthesis of Trifluoromethylpyridines

Two primary methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives are chlorine/fluorine exchange and cyclocondensation reactions.[3]

-

Chlorine/Fluorine Exchange: This method often starts with a picoline derivative which is first chlorinated to form a trichloromethylpyridine. Subsequent fluorination, often using hydrogen fluoride, replaces the chlorine atoms with fluorine to yield the trifluoromethyl group.[3]

-

Cyclocondensation: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[3]

A plausible synthetic route to this compound could involve the reduction of a corresponding 2-cyanopyridine derivative.

Hypothetical Synthesis of this compound

This is a generalized protocol and would require optimization.

Step 1: Synthesis of 2-cyano-3-(trifluoromethyl)pyridine

A suitable starting material, such as a halogenated pyridine, would be converted to 2-cyano-3-(trifluoromethyl)pyridine. This could potentially be achieved through a nucleophilic substitution reaction with a cyanide salt.

Step 2: Reduction of the Nitrile to the Amine

The 2-cyano-3-(trifluoromethyl)pyridine intermediate would then be reduced to form (3-(Trifluoromethyl)pyridin-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Step 3: Formation of the Hydrochloride Salt

The resulting free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine, would be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The solid product would then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Potential Role in Drug Discovery: Kinase Inhibition

While the specific biological targets of this compound are not documented, trifluoromethylpyridine derivatives are known to be effective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[11] Therefore, this compound is a valuable scaffold for developing novel kinase inhibitors.

Caption: A simplified diagram illustrating the inhibition of a kinase-mediated signaling pathway.

Applications in Drug Development

The trifluoromethylpyridine motif is a key structural component in numerous agrochemical and pharmaceutical compounds.[3][4] The trifluoromethyl group often enhances properties desirable for drug candidates, including:

-

Increased Lipophilicity: This can improve membrane permeability and cellular uptake.[1]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]

-

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with the target protein, leading to higher potency.[1]

Given these properties, this compound serves as a versatile starting material for synthesizing more complex molecules with potential therapeutic activities, including but not limited to:

-

Anticancer Agents: As mentioned, many kinase inhibitors feature a trifluoromethylpyridine core and are used in oncology.[1]

-

Antibacterial Agents: The lipophilicity conferred by the trifluoromethyl group can aid in penetrating bacterial cell membranes.[1]

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used as herbicides, fungicides, and insecticides.[3][4]

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. While detailed experimental data for this specific compound is sparse in the public domain, its structural motifs and the properties of related compounds strongly suggest its utility as a building block for the synthesis of novel, biologically active molecules. Its potential for incorporation into kinase inhibitors and other therapeutic agents makes it a compound of considerable interest for further investigation. Future research should focus on elucidating its specific physical and biological properties to fully realize its potential in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Technical Data Sheet: (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated pyridine derivative. The trifluoromethyl group significantly enhances lipophilicity and can influence the compound's biological activity, making it a valuable intermediate in medicinal chemistry and agrochemical research.[1]

Below is a summary of its key chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₃N₂·HCl | [1][2] |

| Molecular Weight | 212.6 g/mol | [1][2][3] |

| CAS Number | 1187932-68-8 | [1][3] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 90% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Note: The molecular weight of the free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine, is 176.14 g/mol .[4][5]

Applications in Research and Development

This compound serves as a critical building block in the synthesis of more complex molecules. Its structural motifs are found in various bioactive compounds.

-

Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders, due to its ability to interact with specific receptors.[1]

-

Agrochemical Chemistry: The trifluoromethylpyridine moiety is a key structural element in several active ingredients for crop protection.[1][6] This compound is used in formulating pesticides and herbicides to improve their efficacy.[1]

-

Analytical Chemistry: It can be used as a reagent in chromatographic techniques to enhance the separation and identification of complex mixtures.[1]

Experimental Protocols

While specific, detailed experimental protocols for this exact molecule are proprietary to chemical suppliers, a general protocol for the characterization and analysis of similar compounds is outlined below.

General Protocol: Purity and Identity Confirmation by NMR Spectroscopy

-

Objective: To confirm the identity and assess the purity of this compound using ¹H NMR spectroscopy.

-

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

-

-

Procedure: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. c. Transfer the solution to an NMR tube. d. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. e. Process the spectrum (Fourier transform, phase correction, and baseline correction). f. Integrate the signals and compare the chemical shifts to expected values for the structure to confirm identity and assess purity against any observed impurities.[7]

Logical Relationships and Structure

The following diagram illustrates the structural components of the parent molecule, (3-(Trifluoromethyl)pyridin-2-yl)methanamine.

Caption: Structural components of the parent amine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | [frontierspecialtychemicals.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. (3-(Trifluoromethyl)pyridin-2-yl)methanamine | CAS 886371-24-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. [4-(Trifluoromethyl)pyridin-2-yl]methanamine | C7H7F3N2 | CID 3682810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on established principles of chemical structure and spectroscopy. Detailed experimental protocols for obtaining such data are also provided, along with visualizations of the analytical workflow and the molecule's structural characteristics.

Chemical Structure and Properties

This compound is a pyridinemethanamine derivative characterized by a trifluoromethyl group at the 3-position of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.

Molecular Formula: C₇H₈ClF₃N₂ Molecular Weight: 212.60 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~8.8 | Doublet (d) | 1H | H6 (Pyridine) | J(H6,H5) ≈ 5 |

| ~8.1 | Doublet (d) | 1H | H4 (Pyridine) | J(H4,H5) ≈ 8 |

| ~7.6 | Doublet of Doublets (dd) | 1H | H5 (Pyridine) | J(H5,H4) ≈ 8, J(H5,H6) ≈ 5 |

| ~4.5 | Singlet (s) | 2H | CH₂ (Methylene) | |

| ~8.5 (broad) | Singlet (s) | 3H | NH₃⁺ |

Note: Chemical shifts are referenced to a standard internal solvent signal. The NH₃⁺ signal is expected to be broad and may exchange with deuterium in deuterated protic solvents.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment | Predicted J(C,F) (Hz) |

| ~150 | C2 (Pyridine) | |

| ~135 (quartet) | C3 (Pyridine) | J(C3,F) ≈ 35 |

| ~140 | C4 (Pyridine) | |

| ~125 | C5 (Pyridine) | |

| ~152 | C6 (Pyridine) | |

| ~123 (quartet) | CF₃ | J(C,F) ≈ 275 |

| ~40 | CH₂ (Methylene) |

Note: The carbon attached to the trifluoromethyl group (C3) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Ion |

| 177.06 | [M+H]⁺ (free base) |

| 160.05 | [M+H - NH₃]⁺ |

Note: In positive ion electrospray ionization (ESI+), the observed ion will be that of the protonated free base. The hydrochloride salt will not be observed directly.

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Processing: Apply a 0.3 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Processing: Apply a 1-2 Hz line broadening exponential function before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

-

3.2. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the free base) and analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

-

Visualizations

4.1. Analytical Workflow

The following diagram illustrates a typical workflow for the structural characterization of a novel chemical compound like this compound.

Caption: Analytical workflow for compound characterization.

4.2. Predicted Spectroscopic Correlations

This diagram shows the chemical structure of (3-(Trifluoromethyl)pyridin-2-yl)methanamine and highlights key predicted NMR correlations and a likely mass spectrometry fragmentation pathway.

Caption: Structure and predicted spectroscopic features.

Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted and have not been experimentally verified. This information is intended for educational and research purposes to guide the analytical characterization of this compound.

An In-depth Technical Guide on the Purity and Appearance of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to stringent quality control measures is paramount to ensure the reliability and reproducibility of research and development outcomes. This document outlines the typical specifications for this compound, detailed experimental protocols for its analysis, and a logical workflow for its quality control.

Physical and Chemical Properties

This compound is a pyridinamine derivative characterized by the presence of a trifluoromethyl group, which can significantly influence the physicochemical properties and biological activity of molecules into which it is incorporated.

| Property | Value | Source |

| CAS Number | 1261441-01-3 (representative) | Varies by supplier |

| Molecular Formula | C₇H₈F₃N₂ · HCl | [1] |

| Molecular Weight | 212.62 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [1] |

| Purity | ≥90% to ≥95% | [1][2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1] |

Purity and Appearance Specifications

The quality of this compound is primarily defined by its purity and physical appearance. The data presented below is a summary of typical specifications from various suppliers.

Table 1: Purity Specifications

| Parameter | Specification | Analytical Method |

| Purity (by NMR) | ≥90.0% | Quantitative ¹H NMR |

| Purity (by HPLC) | ≥95.0% | Reversed-Phase HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Residual Solvents | To be specified | GC-HS |

| Water Content | To be specified | Karl Fischer Titration |

Table 2: Appearance Specifications

| Parameter | Specification | Analytical Method |

| Form | Solid, powder | Visual Inspection |

| Color | Off-white to white | Visual Inspection |

| Foreign Particles | Free from visible contamination | Visual Inspection |

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of the quality of this compound. The following sections provide representative experimental protocols.

Purity Determination by Quantitative ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, characteristic signal of the analyte (e.g., the methylene protons of the aminomethyl group) and a well-resolved signal of the internal standard.

-

Calculate the purity of the analyte using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of impurities in pharmaceutical intermediates.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

-

Prepare dilutions of the stock solution to determine linearity and the limit of detection (LOD) and limit of quantification (LOQ).

-

-

Data Analysis:

-

The purity is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Appearance Assessment by Visual Inspection

Visual inspection is a qualitative method to ensure the physical characteristics of the material meet the required standards.

Methodology:

-

Equipment:

-

A clean, dry, and well-lit inspection area.

-

A black and a white background.

-

A suitable light source providing uniform illumination.

-

-

Procedure:

-

Place a representative sample of the powder on a clean, dry surface.

-

Observe the sample against the white background to assess its color and for the presence of any dark particulate matter.

-

Observe the sample against the black background to detect any light-colored foreign particles.

-

Record the observations regarding the color, form (e.g., crystalline, amorphous), and the presence or absence of any visible contamination.

-

Quality Control Workflow

A systematic workflow is essential for the consistent quality control of incoming batches of this compound.

Caption: Quality Control Workflow for Incoming Material.

Signaling Pathways and Applications

This compound is primarily utilized as a synthetic intermediate and is not typically studied for its direct interaction with specific signaling pathways. Its importance lies in its role as a precursor for the synthesis of more complex molecules with biological activity. The trifluoromethylpyridine moiety is a common structural motif in a variety of agrochemicals and pharmaceuticals. For instance, this structural class has been incorporated into compounds targeting various biological systems, including but not limited to, enzyme inhibitors and receptor modulators. The development of novel compounds containing this scaffold is an active area of research in medicinal and agricultural chemistry.

The experimental workflow for the application of this compound in drug discovery would typically involve its use in a synthetic route to generate a library of final compounds, which are then screened for biological activity.

Caption: Application in a Drug Discovery Workflow.

References

The Pivotal Role of Trifluoromethylpyridine Derivatives in Modern Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into the pyridine scaffold has unlocked a vast and diverse range of biological activities, establishing trifluoromethylpyridine derivatives as a cornerstone in both pharmaceutical and agrochemical research and development. The unique physicochemical properties conferred by the trifluoromethyl moiety—such as increased lipophilicity, metabolic stability, and enhanced binding affinity—have led to the discovery and development of potent herbicides, insecticides, fungicides, and therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Agrochemical Applications

Trifluoromethylpyridine derivatives have demonstrated remarkable efficacy in crop protection, addressing the global need for sustainable and effective agricultural solutions.[3]

Herbicidal Activity

A significant class of herbicides is based on the trifluoromethylpyridine core, with a primary mechanism of action being the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis in grasses.

Table 1: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound | Target | Indicator Species | Activity Metric | Value | Reference |

| Fluazifop-P-butyl | ACCase | Digitaria ciliaris (Southern crabgrass) - Susceptible | IC50 | 0.5 µM | [3] |

| Fluazifop-P-butyl | ACCase | Digitaria ciliaris (Southern crabgrass) - Resistant (R1) | IC50 | 8.9 µM | [3] |

| Fluazifop-P-butyl | ACCase | Digitaria ciliaris (Southern crabgrass) - Resistant (R2) | IC50 | 17.1 µM | [3] |

| Compound 7a | Protoporphyrinogen oxidase (PPO) | Abutilon theophrasti | ED50 | 13.32 g a.i./hm² | [4] |

| Compound 7a | Protoporphyrinogen oxidase (PPO) | Amaranthus retroflexus | ED50 | 5.48 g a.i./hm² | [4] |

| Compound 7a | Protoporphyrinogen oxidase (PPO) | Nicotiana tabacum (in vitro) | IC50 | 9.4 nM | [4] |

This protocol outlines a colorimetric functional assay to determine the inhibitory activity of compounds against ACCase.

Materials:

-

ACCase enzyme extract from susceptible and resistant plant biotypes

-

Acetyl-CoA

-

ATP

-

Bicarbonate

-

Malachite green reagent

-

Test compound (e.g., Fluazifop-P-butyl) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the ACCase enzyme extract, acetyl-CoA, ATP, and bicarbonate in a suitable buffer.

-

Add varying concentrations of the test compound to the reaction mixture in the wells of a microplate. Include a control with no inhibitor.

-

Initiate the reaction and incubate at a controlled temperature.

-

Stop the reaction and add the malachite green reagent. This reagent detects the phosphate produced from the hydrolysis of ATP during the carboxylation of acetyl-CoA.

-

Measure the absorbance at a specific wavelength to quantify the amount of product formed.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Insecticidal Activity

Trifluoromethylpyridine derivatives are effective against a range of insect pests, often targeting the nervous system or chitin biosynthesis.

Table 2: Insecticidal Activity of Trifluoromethylpyridine Derivatives

| Compound | Target | Target Pest | Activity Metric | Value | Reference |

| Chlorfluazuron | Chitin Synthesis | Spodoptera frugiperda (Fall Armyworm) | LC50 (24h) | 0.5027 ppm | [5] |

| Flonicamid | Chordotonal Organs | Aphis gossypii (Cotton aphid) | Effective Concentration | 50 ppm (for 3-4 weeks of control) | [6] |

| Thioether-containing compound E3 | Not specified | Plutella xylostella (Diamondback moth) | Mortality | 75% at a given concentration |

This method is used to evaluate the efficacy of insecticides against leaf-feeding insects.

Materials:

-

Host plant leaves (e.g., cabbage)

-

Test insecticide dilutions

-

Wetting agent (optional)

-

Petri dishes or ventilated containers

-

Second or third instar larvae of Plutella xylostella

-

Fine brush

Procedure:

-

Prepare serial dilutions of the test insecticide in water. A wetting agent may be added to ensure even coverage.

-

Individually dip host plant leaves into each insecticide dilution for a set time (e.g., 10 seconds) with gentle agitation.

-

Allow the leaves to air-dry on a paper towel.

-

Place one treated leaf in each petri dish.

-

Using a fine brush, transfer a known number of larvae (e.g., 10) onto each leaf.

-

Seal the containers and maintain them under controlled conditions (e.g., 25°C, 60% RH, 16:8 light:dark cycle).

-

Assess larval mortality after a specific period (e.g., 48 or 96 hours).

-

Calculate the mortality rate, correcting for any control mortality using Abbott's formula.

-

Determine the LC50 value using probit analysis.[7][8][9][10][11][12]

Caption: Workflow for the leaf dip bioassay to determine insecticide efficacy.

Fungicidal Activity

Certain trifluoromethylpyridine derivatives exhibit potent activity against a variety of plant pathogenic fungi.

Table 3: Antifungal Activity of Trifluoromethylpyridine Derivatives

| Compound | Target Fungus | Activity Metric | Value (µg/mL) | Reference |

| Compound 5u | Rhizoctonia solani | EC50 | 26.0 | [8] |

| Compound B4 | Botrytis cinerea | EC50 | 8.91 | [8] |

| Compound B4 | Rhizoctonia solani | EC50 | 18.10 | [8] |

| Compound D2 | Rhizoctonia solani | EC50 | 20.18 | [8] |

| Compound D3 | Rhizoctonia solani | EC50 | 20.60 | [8] |

This method is used to assess the in vitro efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.

Materials:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compound dissolved in a suitable solvent (e.g., DMF or DMSO)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

While the PDA is still molten, add the test compound to achieve a series of final concentrations. Also, prepare control plates with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a fresh, actively growing culture of the target fungus, cut a small disc of mycelium using a sterile cork borer.

-

Place the mycelial disc at the center of each PDA plate (both treated and control).

-

Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C).

-

Measure the radial growth of the mycelium at regular intervals until the mycelium in the control plates reaches the edge of the plate.

-

Calculate the percentage of growth inhibition for each concentration compared to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[13][14][15][16]

Pharmaceutical Applications

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, leading to the development of drugs for a range of diseases, most notably cancer and HIV.

Anticancer Activity

Many trifluoromethylpyridine derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.

Table 4: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound | Target | Cell Line | Activity Metric | Value (µM) | Reference |

| Bimiralisib (PQR309) | PI3Kα | - | IC50 | 0.033 | [17][18] |

| Bimiralisib (PQR309) | PI3Kβ | - | IC50 | 0.661 | [17][18] |

| Bimiralisib (PQR309) | PI3Kγ | - | IC50 | 0.708 | [17][18] |

| Bimiralisib (PQR309) | PI3Kδ | - | IC50 | 0.451 | [17][18] |

| Bimiralisib (PQR309) | mTOR | - | IC50 | 0.089 | [17][18] |

| Bimiralisib (PQR309) | NCI-60 Panel | Average | GI50 | 0.7 | [1] |

| Compound 11g | WRN Helicase | HCT116 (MSI-H) | IC50 | 1.52 | [9][19] |

| Compound 11g | WRN Helicase | LNCaP (MSI-H) | IC50 | 1.72 | [9][19] |

| Compound 11g | WRN Helicase | SW620 (MSS) | IC50 | 4.24 | [9][19] |

| Compound 11g | WRN Helicase | PC3 (MSS) | IC50 | 2.78 | [9][19] |

| Naporafenib | Pan-RAF | Advanced solid tumors | MTD | 600 mg twice daily | [20] |

Bimiralisib is a potent inhibitor of the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell proliferation, survival, and growth.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Bimiralisib.

Naporafenib is a pan-RAF inhibitor, targeting the MAPK/ERK pathway, which is frequently mutated in various cancers, including melanoma.

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of Naporafenib.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][19][21]

Anti-HIV Activity

Trifluoromethylpyridine derivatives have also been developed as potent inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.

Table 5: Anti-HIV Activity of Trifluoromethylpyridine Derivatives

| Compound | Target | Assay Type | Activity Metric | Value (µM) | Reference |

| Tipranavir | HIV-2 Protease (wild-type) | Cell culture | IC50 | 3.79 ± 0.6 | [22] |

| Tipranavir | HIV-2 Protease (wild-type) | In vitro kinetic | Ki | 1.3 | [22] |

| Tipranavir | HIV-1 Protease (mutant strains) | In vitro | IC50 | < 0.010 | [2] |

This is a continuous, fluorometric assay for measuring the activity of HIV-1 protease and the potency of its inhibitors.

Materials:

-

Recombinant HIV-1 protease

-

FRET peptide substrate for HIV-1 protease

-

Assay buffer (e.g., 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

Test compound and a known inhibitor (e.g., Pepstatin A)

-

Black 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

In the wells of a black microplate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the donor and acceptor fluorophores.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the IC50 value by plotting the reaction velocity against the logarithm of the inhibitor concentration.[4][5][17][20][22]

Conclusion

The trifluoromethylpyridine scaffold has proven to be an exceptionally versatile and valuable platform in the discovery and development of new biologically active molecules. The derivatives synthesized from this core have demonstrated significant efficacy as agrochemicals and pharmaceuticals, with several compounds having reached the market and many more in various stages of development. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds great promise for addressing ongoing challenges in human health and agriculture. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in these fields, facilitating the advancement of new and improved trifluoromethylpyridine-based technologies.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. irac-online.org [irac-online.org]

- 8. irac-online.org [irac-online.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. entomoljournal.com [entomoljournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. benchchem.com [benchchem.com]

The Ascendancy of the Trifluoromethylpyridine Scaffold: A Technical Guide to its Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl group into the pyridine ring has proven to be a transformative strategy in the fields of medicinal chemistry and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of trifluoromethylpyridines, detailing their synthesis, physicochemical properties, and the evolution of their applications. Key experimental protocols are provided for the synthesis of pivotal intermediates, and quantitative data on the biological activity of notable compounds are summarized. Furthermore, this guide visualizes the mechanisms of action for select trifluoromethylpyridine-containing drugs and herbicides, offering a comprehensive resource for researchers engaged in the design and development of novel bioactive molecules.

Introduction: The Dawn of a Privileged Scaffold

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug and pesticide discovery, owing to the unique physicochemical properties it imparts. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's lipophilicity, metabolic stability, and binding affinity.[1] When appended to a pyridine ring, a versatile nitrogen-containing heterocycle, the resulting trifluoromethylpyridine scaffold has given rise to a plethora of highly successful commercial products.

The journey of trifluoromethylpyridines began in 1947, when the first synthesis of a pyridine ring bearing a trifluoromethyl group was reported.[2] This was an extension of earlier work in the 1930s on the synthesis of benzotrifluoride.[2] The initial synthetic routes were often harsh and low-yielding, limiting the widespread exploration of this chemical space. However, the development of more efficient synthetic methodologies in the latter half of the 20th century unlocked the potential of this scaffold, leading to a surge in research and development activities.[2]

The unique combination of the electron-withdrawing nature of the trifluoromethyl group and the inherent properties of the pyridine ring has been shown to be highly advantageous. The trifluoromethyl group is a strong electron-withdrawing group, as indicated by its Hammett constant (σp) of 0.54, which can significantly influence the reactivity and biological interactions of the molecule.[3] This, coupled with the pyridine nitrogen's ability to act as a hydrogen bond acceptor and its impact on solubility and metabolic pathways, has made trifluoromethylpyridines a "privileged scaffold" in the design of bioactive compounds.[3][4]

Key Synthetic Methodologies

The synthesis of trifluoromethylpyridines has evolved significantly since their initial discovery. Two primary strategies dominate the landscape: the chlorine/fluorine exchange of pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Chlorine/Fluorine Exchange from Trichloromethylpyridines

This classical approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a halogen exchange reaction to introduce the trifluoromethyl group. This method is particularly prevalent in the industrial-scale production of key trifluoromethylpyridine building blocks.

Experimental Protocol: Synthesis of 2-Chloro-5-trichloromethylpyridine

This protocol describes a common method for the synthesis of 2-chloro-5-trichloromethylpyridine, a key precursor for many trifluoromethylpyridines.

-

Step 1: N-oxidation of 3-methylpyridine: 3-methylpyridine is treated with an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, to form N-oxy-3-methylpyridine. The reaction is typically carried out at 70-80°C for 18-24 hours.[5]

-

Step 2: Chlorination of N-oxy-3-methylpyridine: The N-oxy-3-methylpyridine is then chlorinated using an agent like benzoyl chloride in a solvent such as dichloromethane, with a base like triethylamine to neutralize the generated acid. The reaction is typically refluxed for 3-4 hours to yield 2-chloro-5-methylpyridine.[5]

-

Step 3: Radical Chlorination: The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated using chlorine gas under radical initiation conditions. This is often achieved using a radical initiator like methyl ethyl ketone peroxide.[6] The reaction is typically carried to completion to form 2-chloro-5-trichloromethylpyridine.

-

Step 4: Purification: The crude product is then purified, often through distillation or recrystallization, to yield the desired 2-chloro-5-trichloromethylpyridine.

Experimental Protocol: Vapor-Phase Fluorination to 2-Chloro-5-trifluoromethylpyridine

The final step in this synthetic sequence is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction, often performed in the vapor phase at high temperatures.

-

Reaction Setup: The reaction is typically carried out in a tubular reactor heated to a high temperature (e.g., 300-500°C).[7]

-

Reactants: 2-chloro-5-trichloromethylpyridine is vaporized and mixed with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[8] An inert diluent gas, such as nitrogen, is often used.[7]

-

Catalyst: The reaction can be performed with or without a catalyst. When used, chromium-based catalysts, such as chromium oxide, are common.[9]

-

Reaction Conditions: The reactants are passed through the heated reactor. The residence time, temperature, and molar ratio of reactants are critical parameters that are optimized to maximize the yield of the desired 2-chloro-5-trifluoromethylpyridine.[7]

-

Workup and Purification: The product stream is cooled, and the desired product is separated from unreacted starting materials, byproducts (like HCl), and the fluorinating agent. This is typically achieved through a series of condensation, washing, and distillation steps.[10]

Pyridine Ring Construction from Trifluoromethylated Building Blocks

An alternative and highly versatile approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This method allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through the halogen exchange route.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Pyridone Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of C=C bonds and is a key step in the synthesis of certain trifluoromethylpyridone intermediates, which can then be further elaborated into trifluoromethylpyridines.[11][12]

-

Step 1: Deprotonation of the Phosphonate: To a stirred suspension of a suitable base, such as sodium hydride (1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 equivalent) in anhydrous THF is added dropwise. The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.[8][13]

-

Step 2: Reaction with the Aldehyde: The solution containing the phosphonate carbanion is cooled to 0°C, and a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF is added dropwise.[8]

-

Step 3: Reaction Progression and Workup: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[13]

-

Step 4: Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.[8][13]

Physicochemical Properties and Quantitative Data

The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the pyridine ring. These changes are critical to the biological activity of the resulting molecules.

| Property | Effect of Trifluoromethyl Group |

| Lipophilicity (logP) | Generally increases lipophilicity, which can improve membrane permeability. |

| Electronic Effects | Strongly electron-withdrawing, increasing the acidity of nearby protons and influencing binding interactions. |

| Metabolic Stability | The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the half-life of the molecule. |

| Conformation | Can influence the preferred conformation of the molecule, which can affect its binding to target proteins. |

Table 1: Physicochemical Properties of Selected Trifluoromethylpyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Chloro-5-trifluoromethylpyridine | C₆H₃ClF₃N | 181.55 | 139-141 | 32-34 |

| 4-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | 113 | N/A |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.09 | N/A | N/A |

| 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | C₇H₅F₄NO | 195.11 | N/A | N/A |

Data sourced from[6][14][15][16]

Table 2: Biological Activity of Key Trifluoromethylpyridine-Containing Compounds

| Compound | Class | Target | Organism | Activity (IC₅₀/EC₅₀/LC₅₀) |

| Tipranavir | Antiviral | HIV-1 Protease | HIV-1 | Kᵢ = 19 pM |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase | Setaria viridis | 131-175 g a.i./ha |

| Flonicamid | Insecticide | Chordotonal organs | Aphids | Feeding cessation within 1 hour |

| Compound E18 | Insecticide | Not specified | Mythimna separata | LC₅₀ = 38.5 mg/L |

| Compound E27 | Insecticide | Not specified | Mythimna separata | LC₅₀ = 30.8 mg/L |

Data sourced from[1][5][14][15][17]

Mechanisms of Action and Signaling Pathways

The trifluoromethylpyridine scaffold is found in a diverse range of bioactive compounds, each with a specific mechanism of action. The following diagrams illustrate the key pathways affected by three prominent examples.

Tipranavir: Inhibition of HIV-1 Protease

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection. It acts by binding to the active site of the HIV-1 protease, an enzyme crucial for the maturation of the virus.

Caption: Tipranavir inhibits HIV-1 protease, preventing viral maturation.

Fluazifop-butyl: Disruption of Fatty Acid Synthesis in Grasses

Fluazifop-butyl is a selective herbicide used to control grass weeds in broadleaf crops. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.

Caption: Fluazifop-butyl inhibits fatty acid synthesis in susceptible grasses.

Flonicamid: Modulation of Chordotonal Organs in Insects

Flonicamid is a selective insecticide that is particularly effective against sucking insects like aphids. It acts as a chordotonal organ modulator, disrupting the insect's ability to feed.

Caption: Flonicamid disrupts the sensory organs of insects, leading to starvation.

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyridines represent a significant achievement in the field of chemical research. From their initial synthesis in the mid-20th century to their current status as a privileged scaffold in both agrochemicals and pharmaceuticals, their journey highlights the power of strategic molecular design. The unique properties conferred by the trifluoromethyl group have enabled the creation of highly effective and often selective bioactive compounds.

The future of trifluoromethylpyridine research remains bright. The continued development of novel synthetic methodologies will undoubtedly lead to the exploration of even more diverse chemical space. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action of existing trifluoromethylpyridine-containing compounds will guide the rational design of next-generation drugs and crop protection agents with improved efficacy, selectivity, and safety profiles. The trifluoromethylpyridine scaffold is poised to remain a critical component in the toolbox of researchers for years to come.

References

- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chigroup.site [chigroup.site]

- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 12. benchchem.com [benchchem.com]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 17. data.epo.org [data.epo.org]

Safety and handling precautions for (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

An In-depth Technical Guide to (3-(Trtrifluoromethyl)pyridin-2-yl)methanamine hydrochloride: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Always refer to the official SDS provided by the supplier before handling this chemical.

Introduction

(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and membrane permeability of derivative molecules.[1] These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and advanced agrochemicals.[2] This guide provides a comprehensive overview of the safety and handling precautions for this compound, along with insights into its applications in scientific research.

Physicochemical and Hazard Information

A summary of the key physicochemical and hazard data for this compound is presented below. It is crucial to note that while the chemical, physical, and toxicological properties have not been thoroughly investigated, the available data necessitates careful handling in a laboratory setting.

| Property | Value | Reference/CAS Numbers |

| Molecular Formula | C₇H₈ClF₃N₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 212.60 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |

| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- |

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions for handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.

| PPE Type | Specification |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |

| Body Protection | Wear a complete suit protecting against chemicals, such as a lab coat or disposable coveralls. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level exposures, a full-face supplied-air respirator may be necessary. Ensure adequate ventilation. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to airborne dust or vapors.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed. Recommended storage temperature is 2-8°C.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid generating dust.[2] Wear appropriate PPE and use an inert absorbent material to clean up the spill. Collect the spilled material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[2]

Waste disposal should be conducted by a licensed professional disposal service to ensure compliance with all local, state, and federal regulations.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | In case of skin contact, wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Experimental Protocols and Research Applications

While specific, detailed experimental protocols for this compound are not widely available in the public domain, the broader class of trifluoromethylpyridines are extensively used as key intermediates in the synthesis of bioactive molecules.

General Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridines are valuable scaffolds in medicinal chemistry and agrochemical development for several reasons:

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the pKa and hydrogen bonding capabilities of a molecule, thereby influencing its binding affinity to target proteins.[3]

This compound is a key intermediate for synthesizing derivatives for various research purposes, including:

-

Pharmaceutical Development: Targeting neurological disorders and as potential kinase inhibitors in cancer research.[1][2]

-

Agricultural Chemistry: Used in the formulation of more effective pesticides and herbicides.[2]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a research and development setting.

Caption: General R&D Workflow for Pyridine Derivatives.

Logical Relationships in Safety and Handling

The following diagram outlines the logical flow of actions and considerations for the safe handling of this compound, from preparation to disposal.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the cyanation of a 2-halo-3-(trifluoromethyl)pyridine precursor, followed by the catalytic hydrogenation of the resulting nitrile to the desired aminomethylpyridine, which is then isolated as its hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-(trifluoromethyl)pyridine

This procedure is adapted from a similar cyanation reaction of a substituted pyridine.[1][2] The starting material, 2-chloro-3-(trifluoromethyl)pyridine, is a known compound and can be synthesized by established methods.

Materials and Equipment:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Sodium cyanide (NaCN)

-

4-(Dimethylamino)pyridine (DMAP)

-

Propionitrile

-

2M Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, a round-bottom flask is charged with 2-chloro-3-(trifluoromethyl)pyridine, 4-(dimethylamino)pyridine, and propionitrile.

-

The reaction mixture is heated to reflux and stirred overnight.

-

After cooling to room temperature, a solution of sodium cyanide in water is added.

-

The mixture is stirred for several hours at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is diluted with water, and the organic phase is separated.

-

The organic layer is washed sequentially with water and 2M HCl to remove residual DMAP.

-

The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-cyano-3-(trifluoromethyl)pyridine.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitrile to the primary amine, followed by the formation of the hydrochloride salt. This protocol is adapted from the reduction of a similar cyanopyridine derivative.[3]

Materials and Equipment:

-

2-Cyano-3-(trifluoromethyl)pyridine

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Acetic acid

-

Heptane

-

Hydrogen gas source

-

High-pressure autoclave or hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Dioxane or Diethyl ether

-

4M HCl in Dioxane or ethereal HCl

Procedure:

-

The 2-cyano-3-(trifluoromethyl)pyridine is dissolved in acetic acid in a high-pressure autoclave.

-

A catalytic amount of Raney Nickel or Pd/C is carefully added to the solution.

-

The autoclave is sealed and purged with nitrogen, followed by hydrogen gas.

-

The reaction is heated and pressurized with hydrogen, and the mixture is stirred vigorously. The reaction progress is monitored by the uptake of hydrogen.

-

After the reaction is complete (typically indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is removed by filtration through a pad of Celite.

-

The acetic acid is removed under reduced pressure to yield the crude amine as its acetate salt.

-

For the formation of the hydrochloride salt, the crude amine acetate is dissolved in a minimal amount of a suitable solvent like ethanol or isopropanol.

-

A solution of 4M HCl in dioxane or ethereal HCl is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

-

The resulting solid is collected by filtration, washed with a non-polar solvent like heptane or diethyl ether to remove any non-polar impurities, and dried under vacuum to afford this compound.

-

The final product can be further purified by recrystallization if necessary.

Data Presentation

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Pressure | Product | Yield (%) | Purity (%) |

| 1 | 2-Chloro-3-(trifluoromethyl)pyridine | NaCN, DMAP | Propionitrile | Reflux | Atmospheric | 2-Cyano-3-(trifluoromethyl)pyridine | ~75-85 | >95 |

| 2 | 2-Cyano-3-(trifluoromethyl)pyridine | Raney Ni or Pd/C, H₂ | Acetic Acid | 40-120°C | 0.1-1.0 MPa | (3-(Trifluoromethyl)pyridin-2-yl)methanamine | ~90-97 | >99 |

| 3 | (3-(Trifluoromethyl)pyridin-2-yl)methanamine | 4M HCl in Dioxane | Ethanol/Dioxane | Room Temp | Atmospheric | This compound | >95 | >99 |

Experimental Workflow

Caption: Synthetic pathway for this compound.

References

- 1. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride as a key building block in the development of novel agrochemicals. The trifluoromethylpyridine moiety is a critical component in a variety of modern fungicides, insecticides, and herbicides due to its unique physicochemical properties that can enhance biological activity.[1] This document outlines a representative synthetic protocol for the preparation of a fungicidal N-substituted benzamide, provides quantitative data for a closely related synthesis, and details the mode of action of the resulting compound.

Introduction

The introduction of a trifluoromethyl group into agrochemical candidates can significantly improve properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[2][3][4][5] The pyridine ring, a common scaffold in agrochemicals, further contributes to the biological activity of these molecules. This compound provides a versatile starting material for accessing a wide range of agrochemical derivatives through reactions of its primary amine functionality, such as amidation, and the formation of ureas and thioureas.

A prominent example of an agrochemical containing a similar structural motif is Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide.[6][7][8][9][10] The synthesis of Fluopyram involves the amidation of a substituted trifluoromethylpyridine amine with a carboxylic acid derivative.[6][11] The protocols detailed below are based on established synthetic routes for such compounds.

Synthetic Applications: N-Substituted Benzamide Fungicides

A primary application of this compound is in the synthesis of N-substituted benzamide fungicides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a critical mode of action for controlling a broad spectrum of plant pathogens.

General Reaction Scheme

The synthesis involves the acylation of (3-(Trifluoromethyl)pyridin-2-yl)methanamine with a substituted benzoyl chloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction, as well as the hydrochloride salt of the starting material.

Diagram of the general reaction scheme:

Caption: General reaction for the synthesis of N-((3-(trifluoromethyl)pyridin-2-yl)methyl)benzamide derivatives.

Experimental Protocols

The following is a detailed protocol for the synthesis of a representative N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)benzamide, based on the synthesis of the commercial fungicide Fluopyram.[6]

Protocol 1: Synthesis of N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Materials:

-

This compound

-

2-(Trifluoromethyl)benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (3.0 eq) to the stirred suspension.

-

Acylation: In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at 0 °C over 15-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)-2-(trifluoromethyl)benzamide.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Fluopyram, a structurally related fungicide, which demonstrates the expected efficiency of the described reaction type.[6]

| Reactant 1 | Reactant 2 | Base | Solvent | Molar Ratio (1:2:Base) | Yield (%) | Purity (%) |

| 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride | 2-(Trifluoromethyl)benzoyl chloride | Triethylamine | Dichloromethane | 1 : 1.2 : 3 | 82.5 - 96.2 | >98 |

Table 1: Summary of quantitative data for the synthesis of Fluopyram.[7][8]

Mode of Action and Signaling Pathway

The resulting N-((3-(Trifluoromethyl)pyridin-2-yl)methyl)benzamide is anticipated to function as a Succinate Dehydrogenase Inhibitor (SDHI) fungicide, analogous to Fluopyram.

Mechanism of Action:

SDHI fungicides inhibit Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This blockage disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of ATP production in the fungal cells, ultimately causing cell death.

Diagram of the SDHI Fungicide Mode of Action:

Caption: Inhibition of the mitochondrial respiratory chain by an SDHI fungicide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals, particularly fungicides. The straightforward amidation reaction with substituted benzoyl chlorides allows for the efficient creation of a library of potential SDHI fungicides. The provided protocol serves as a robust starting point for the exploration of new active ingredients in crop protection. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]